Isodonal

Vue d'ensemble

Description

Synthesis Analysis

The total synthesis of diterpenes from Isodon species, including compounds potentially related to "Isodonal," involves advanced organic synthesis techniques to recreate these complex natural products in the laboratory. For example, the synthesis of specific constituents from Isodon excisus has been reported, where enantioselective catalytic boron-mediated reduction played a key role in the synthetic transformation (Xing et al., 2003). This approach allows for the preparation of natural products and their enantiomers, offering a pathway to study their structures and biological activities.

Molecular Structure Analysis

The molecular structures of Isodon diterpenes are characterized by their complex polycyclic frameworks, which often include multiple stereocenters and functional groups. For instance, (-)-Isoscopariusin A, isolated from Isodon scoparius, features a sterically congested 6/6/4 tricyclic carbon skeleton with seven continuous stereocenters (Yan et al., 2021). The detailed structural elucidation of such compounds is achieved through a combination of chemical synthesis, spectroscopic analysis, and computational studies, providing insights into their complex architectures.

Chemical Reactions and Properties

Diterpenoids from Isodon species participate in a range of chemical reactions, reflecting their reactive functional groups and complex structures. The synthesis and reactions of these compounds often involve key transformations, such as diastereoselective cyclizations, radical cyclizations, and ring-closing metathesis, which are crucial for constructing their intricate molecular frameworks. For example, the total synthesis of sculponeatin N, a diterpene from Isodon sculponeatus, showcased diastereoselective Nazarov and ring-closing metathesis reactions (Moritz et al., 2014).

Physical Properties Analysis

The physical properties of Isodon diterpenes, including "this compound," are influenced by their molecular structures. These properties, such as melting points, solubilities, and optical activities, are directly related to the compound's configuration and conformation. While specific physical property data for "this compound" was not identified, the complex structures of Isodon diterpenoids suggest they possess unique physical characteristics that can affect their isolation, purification, and application in biological studies.

Chemical Properties Analysis

The chemical properties of diterpenoids from Isodon species are defined by their functional groups and molecular skeletons. These properties determine the compounds' reactivity, stability, and interactions with biological targets. The bioactivities of these diterpenoids, such as their immunosuppressive, anti-inflammatory, and anticancer activities, are a direct consequence of their chemical properties. For instance, derivatives of Isodon diterpenes have shown moderate inhibitory activity in biological assays, highlighting the importance of structural modifications on biological function (Xing et al., 2003).

Applications De Recherche Scientifique

Utilisations ethnomédicales

Isodon rubescens, une plante dont Isodonal est isolé, est largement utilisé depuis des décennies pour traiter diverses affections. Il a été utilisé pour traiter les maux de gorge, les angines, les rhumes et les maux de tête, les bronchites, les hépatites chroniques, les rhumatismes articulaires, les morsures de serpents et d'insectes et divers cancers {svg_1}.

Composition phytochimique

Isodon rubescens contient un total de 324 substances, notamment des terpénoïdes, des flavonoïdes, des polyphénols, des alcaloïdes, des acides aminés et des huiles volatiles. Parmi ces substances, les diterpénoïdes sont les composants bioactifs les plus importants et les plus abondants {svg_2}.

Activités pharmacologiques

Des études pharmacologiques ont montré que Isodon rubescens possède des activités biologiques significatives, en particulier dans la modulation de l'antitumorale et de la résistance aux médicaments multiples {svg_3}. Cependant, la plupart de ces études ont été menées in vitro, et des études in vivo approfondies sont encore très limitées {svg_4}.

Contrôle de la qualité et toxicologie

Il est nécessaire de réaliser davantage d'études sur le contrôle de la qualité de ses extraits bruts et de ses ingrédients actifs, ainsi que sur l'identification des métabolites {svg_5}. Cela fournira des informations actualisées pour le développement et l'application ultérieurs dans les domaines des aliments fonctionnels et de la recherche sur les nouveaux médicaments {svg_6}.

Recherche sur les diterpénoïdes

Au cours de la dernière décennie, de grands efforts ont été déployés pour mener des recherches de phytochimie sur le genre Isodon, qui ont conduit à l'isolement et à l'identification d'un certain nombre de diterpénoïdes {svg_7}. Ces diterpénoïdes nouvellement rapportés aux structures diverses ont conduit à de nouvelles découvertes sur leurs fonctions biologiques et sur la recherche en synthèse chimique {svg_8}.

Synthèse chimique

Plus de 600 nouveaux diterpénoïdes ont été passés en revue, y compris leurs structures, classifications, voies biogénétiques, bioactivités et synthèse chimique {svg_9}. Cela montre le potentiel d'this compound dans le domaine de la synthèse chimique.

Mécanisme D'action

Isodonal is a N-pentane diterpene compound with potential cytotoxic, antitumor, inhibitory oxidative phosphorylation, and anti-ingestion activities . It can be isolated from the leaves of Isodon wikstroemioides and is used in the study of gastrointestinal diseases, anti-tumor, and anti-inflammatory .

Target of Action

Studies on isodon rubescens, a plant from which this compound can be isolated, suggest that it has significant biological activities, especially in the modulation of antitumor and multidrug resistance .

Mode of Action

It is suggested that this compound may interact with its targets to inhibit bacterial growth by disrupting cell membrane permeability and cellular metabolism .

Biochemical Pathways

this compound is believed to affect several biochemical pathways. For instance, it has been suggested that this compound can down-regulate the expression of LPS-induced pro-inflammatory factors in RAW 264.7 cells. Its anti-inflammatory immune mechanism is related to the activation of the TLR4-NF-κB signaling pathway .

Pharmacokinetics

ADME properties are crucial for understanding a drug’s bioavailability and its potential as a therapeutic agent

Result of Action

It has been suggested that this compound exhibits strong anti-proliferative and pro-apoptotic effects in human ec cell lines by the activation of the mitochondria-mediated apoptotic pathway, induction of g2/m arrest, as well as increased expression of p53 and p21 .

Action Environment

It is known that environmental factors can significantly influence the action of many compounds

Propriétés

IUPAC Name |

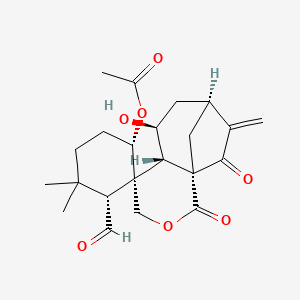

[(1S,1'S,3'R,5S,6S,7S,9S)-3'-formyl-7-hydroxy-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)28-10-22(17)15(9-23)20(3,4)6-5-16(22)29-12(2)24/h9,13-17,25H,1,5-8,10H2,2-4H3/t13-,14+,15-,16+,17-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDKVFHKMGUXSQ-MVVUPFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@H]([C@@]12COC(=O)[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)C=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16964-56-0 | |

| Record name | (1S,2R,4′aS,5′S,7′S,9′aS)-6-(Acetyloxy)hexahydro-5′-hydroxy-3,3-dimethyl-8′-methylene-1′,9′-dioxospiro[cyclohexane-1,4′(3′H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16964-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q & A

Q1: What is Isodonal and where is it found?

A1: this compound is an ent-kaurane diterpenoid primarily isolated from the leaves of Isodon japonica (also known as Rabdosia japonica) [, , ]. It has also been found in other Isodon species, including Isodon rubescens, Isodon angustifolia, and Isodon ternifolius [, , , ].

Q2: What biological activities have been reported for this compound?

A3: this compound has shown promising in vitro cytotoxicity against various human tumor cell lines, including HL-60 (acute promyelocytic leukemia), HO-8910 (ovarian cancer), A-549 (lung cancer), DU145 (prostate cancer), and LoVo (colon cancer) [, ]. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

Q3: Have any this compound derivatives been studied?

A4: Yes, several structurally related diterpenoids have been isolated alongside this compound, such as isodonoic acid, trichodonin, rabdosin A and B, sodoponin, and epinodosin [, , , ]. These compounds highlight the potential for exploring structural modifications to enhance biological activity or other desirable properties.

Q4: Has the relationship between the structure of this compound and its activity been investigated?

A5: While the provided abstracts don't delve into a detailed structure-activity relationship (SAR) study for this compound, the isolation and identification of various related diterpenoids from the same plant species provide a foundation for future SAR investigations [, , , ]. Understanding how specific structural features impact this compound's activity could be crucial for developing more potent and selective anticancer agents.

Q5: Are there any known challenges associated with the formulation or delivery of this compound?

A6: Although not explicitly mentioned in the provided abstracts, the generally poor water solubility of diterpenoids like this compound can pose challenges for formulation development and bioavailability []. Future research might explore strategies like nanoparticle formulation, liposomes, microemulsions, polymer micelles, or nanosuspensions to overcome these limitations and enhance its therapeutic potential [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-Butoxycarbonylamino-3,4-benzo-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1144107.png)

![3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144110.png)

![(1R,5S,6S)-rel-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol](/img/structure/B1144114.png)

![methyl-di(propan-2-yl)-[1-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide](/img/structure/B1144119.png)